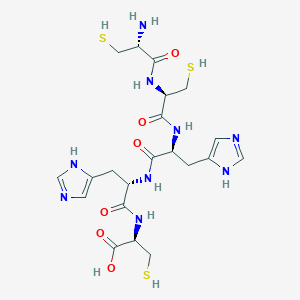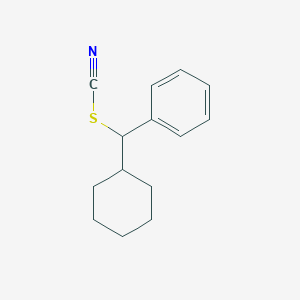![molecular formula C19H17F2NOS B12630240 2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-67-3](/img/structure/B12630240.png)
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluorometil)-N-[2-(3-metil-1-benzotiofen-2-il)etil]benzamida es un compuesto de gran interés en el campo de la química orgánica debido a sus características estructurales únicas y potenciales aplicaciones. La presencia del grupo difluorometil y la parte benzotiofeno contribuye a sus distintas propiedades químicas y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Esto se puede lograr a través de diversas técnicas de difluorometilación, a menudo empleando reactivos como fluoroformo o haluros de difluorometil en condiciones radicales o nucleofílicas . Las condiciones de reacción pueden incluir el uso de catalizadores, solventes y controles específicos de temperatura para optimizar el rendimiento y la selectividad.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría rutas sintéticas escalables que aseguren alta pureza y rendimiento. Los protocolos de difluorometilación de flujo continuo, que utilizan reactivos como fluoroformo, son particularmente prometedores para la síntesis a gran escala debido a su eficiencia y economía atómica .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(difluorometil)-N-[2-(3-metil-1-benzotiofen-2-il)etil]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a la parte benzotiofeno o al grupo difluorometil.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden ocurrir en los anillos aromáticos o en el grupo difluorometil.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para la oxidación, y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones de sustitución pueden involucrar agentes halogenantes o nucleófilos en condiciones apropiadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
2-(difluorometil)-N-[2-(3-metil-1-benzotiofen-2-il)etil]benzamida tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos fluorados.
Biología: La estructura única del compuesto lo convierte en una valiosa sonda en el estudio de sistemas biológicos, especialmente en la comprensión de las interacciones enzimáticas y las vías metabólicas.
Mecanismo De Acción
El mecanismo por el cual 2-(difluorometil)-N-[2-(3-metil-1-benzotiofen-2-il)etil]benzamida ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo difluorometil puede mejorar la afinidad de unión a ciertas enzimas o receptores, mientras que la parte benzotiofeno puede interactuar con bolsas hidrofóbicas en las proteínas. Estas interacciones pueden modular las vías biológicas y conducir a los efectos terapéuticos deseados .
Comparación Con Compuestos Similares
Compuestos Similares
2-(difluorometil)-N-[2-(3-metil-1-benzotiofen-2-il)etil]benzamida: comparte similitudes con otras benzamidas difluorometiladas y derivados de benzotiofeno.
Éter 1,1,2,2-tetrafluoroetil 2,2,2-trifluoroetil: Otro compuesto fluorado con aplicaciones en tecnologías de baterías.
Unicidad
La singularidad de 2-(difluorometil)-N-[2-(3-metil-1-benzotiofen-2-il)etil]benzamida radica en su combinación del grupo difluorometil y la parte benzotiofeno, lo que le confiere propiedades químicas y reactividad distintivas. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
920537-67-3 |
|---|---|
Fórmula molecular |
C19H17F2NOS |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17F2NOS/c1-12-13-6-4-5-9-17(13)24-16(12)10-11-22-19(23)15-8-3-2-7-14(15)18(20)21/h2-9,18H,10-11H2,1H3,(H,22,23) |
Clave InChI |
JCEGNYSEHDNVHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)


![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)



![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
